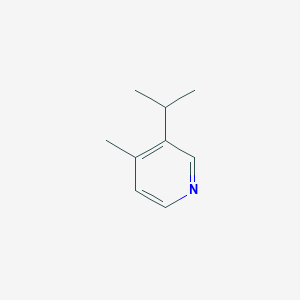

3-Isopropyl-4-methylpyridine

Description

Significance of Alkylpyridines in Synthetic and Medicinal Chemistry

Alkylpyridines, which are pyridine (B92270) rings substituted with one or more alkyl groups, are fundamental building blocks in modern organic chemistry. nih.gov Their utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. The position of the alkyl substituents on the pyridine ring significantly influences the molecule's physical and chemical properties, leading to a diverse array of functions. nih.gov

In medicinal chemistry, the pyridine nucleus is a privileged scaffold, appearing in numerous approved drugs. Alkyl substituents play a crucial role in modulating the pharmacological profile of these molecules. For instance, derivatives of alkylpyridines are integral to the synthesis of various therapeutic agents, including antihistamines and anti-inflammatory drugs. nih.gov Specific examples from recent research underscore their importance:

Anticancer Agents: The compound 2-Isopropyl-4-methylpyridin-3-amine (B2359670) serves as a key intermediate in the synthesis of KRAS G12C inhibitors, which are targeted therapies for cancers like pancreatic, colorectal, and lung cancer.

Antiviral Compounds: 3-Amino-2-chloro-4-methylpyridine is a critical intermediate for producing Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. google.comgoogle.com

Antidiabetic Agents: Sulfonamide derivatives based on N-Isopropyl-4-methylpyridine-2,6-diamine have been synthesized and investigated for their potential as alpha-amylase inhibitors for diabetes treatment. scispace.com

Neurological Applications: 3-substituted pyridine derivatives have been identified as metabotropic glutamate (B1630785) subtype 5 (mGluR5) receptor antagonists, which are being explored for the treatment of cocaine addiction. researchgate.net

Beyond their role as pharmaceutical precursors, alkylpyridines are vital in synthetic chemistry. They are employed as ligands in catalysis, where their steric and electronic properties can be tuned by altering the alkyl groups to influence the outcome of chemical reactions. unimi.itnih.gov For example, sterically hindered pyridines like 2,6-Di-tert-butyl-4-methylpyridine are used as non-nucleophilic bases in sensitive organic transformations. orgsyn.org The synthesis of various alkylpyridines is itself an active area of research, with methods developed for their preparation from readily available starting materials. rsc.org

The following table summarizes the diverse applications of various alkylpyridines documented in chemical research.

Table 1: Selected Applications of Alkylpyridines in Research| Alkylpyridine Derivative | Research Area / Application |

|---|---|

| 2-Isopropyl-4-methylpyridin-3-amine | Intermediate for KRAS G12C cancer inhibitors |

| 3-Amino-2-chloro-4-methylpyridine | Precursor for the HIV inhibitor Nevirapine google.comgoogle.com |

| N-Isopropyl-4-methylpyridine-2,6-diamine | Scaffold for potential antidiabetic agents scispace.com |

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | Core structure for mGluR5 antagonists researchgate.net |

| 2,6-Di-tert-butyl-4-methylpyridine | Hindered non-nucleophilic base in synthesis orgsyn.org |

| 4-Methylpyridine (B42270) (γ-Picoline) | Precursor to the antituberculosis drug Isoniazid wikipedia.org |

Rationale for Focused Investigation of 3-Isopropyl-4-methylpyridine

While the broader class of alkylpyridines is well-established, the specific isomer this compound remains a relatively unexplored entity in academic literature. The rationale for a focused investigation into this compound stems from several key areas:

Structural Analogy to Bioactive Molecules: The potential utility of this compound can be inferred from the biological activity of structurally related compounds. A prominent example is the potent antidiabetic candidate (-)(S)-3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate (W1807). nih.govnih.gov This complex molecule, which features an isopropyl group at the 3-position and a methyl group on the dihydropyridine (B1217469) ring, is a powerful allosteric inhibitor of glycogen (B147801) phosphorylase. nih.govnih.gov The presence of the 3-isopropyl-methylpyridine core in such a highly active compound suggests that the parent scaffold, this compound, could serve as a valuable starting point for designing new, simplified, and potentially selective enzyme inhibitors.

Unique Substitution Pattern for Structure-Activity Relationship (SAR) Studies: The arrangement of an isopropyl group at the 3-position and a methyl group at the 4-position provides a distinct steric and electronic profile compared to more commonly studied isomers. In drug discovery, understanding how such subtle structural variations affect biological activity is paramount. acs.org A focused study on this compound and its derivatives would provide valuable data for SAR models, helping to elucidate the precise structural requirements for interaction with specific biological targets. Research on related structures, such as 3-substituted pyridines, has already shown that modifications at this position can lead to potent lyase inhibitors and anti-inflammatory agents. researchgate.net

Potential as a Novel Ligand in Catalysis: The unique steric hindrance provided by the 3-isopropyl group, combined with the electronic influence of the 4-methyl group, could make this compound an interesting ligand for transition metal catalysis. The development of new ligands is crucial for advancing synthetic methodologies, and the specific architecture of this compound could offer novel reactivity or selectivity in catalytic transformations. unimi.it

Scope and Objectives of the Academic Research Review

This academic review aims to synthesize the existing, albeit fragmented, knowledge relevant to this compound and to build a compelling case for its further investigation. The scope of this review is strictly limited to the chemical and research aspects of the compound, excluding any clinical or toxicological data.

The primary objectives are:

To establish the significance of the broader alkylpyridine class in synthetic and medicinal chemistry, providing context for the importance of the target molecule.

To present a clear and scientifically-grounded rationale for dedicating research efforts to this compound, based on its structural features and analogies to known bioactive compounds.

To collate and present relevant research findings on related structures that support the potential of this compound as a valuable building block for future scientific exploration.

By achieving these objectives, this review seeks to stimulate new research into the synthesis, characterization, and application of this compound, paving the way for its potential use in developing new pharmaceuticals, catalysts, or functional materials.

Structure

3D Structure

Properties

CAS No. |

4810-80-4 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

4-methyl-3-propan-2-ylpyridine |

InChI |

InChI=1S/C9H13N/c1-7(2)9-6-10-5-4-8(9)3/h4-7H,1-3H3 |

InChI Key |

CLMGLIYUNAKJFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isopropyl 4 Methylpyridine and Its Structural Analogs

Direct Synthetic Routes to 3-Isopropyl-4-methylpyridine

Direct, multi-step synthetic routes provide a reliable means to construct the this compound scaffold with a high degree of control over the substitution pattern. One such approach commences with readily available starting materials and proceeds through a series of condensation, cyclization, and functional group interconversion steps.

A notable synthetic pathway to a close precursor, 2-isopropyl-3-amino-4-methylpyridine, begins with ethyl isobutyrate. This route involves a sequence of condensation, aldol (B89426) condensation, methylation condensation, and a final aminopyridine cyclization. The resulting intermediate can then undergo hydrolysis and Hofmann degradation to yield the amino-substituted pyridine (B92270). While this method yields the 3-amino derivative, a subsequent diazotization of the amino group followed by a reduction step, for instance using hypophosphorous acid, would furnish the target this compound.

Another potential route involves the synthesis of 2-isopropyl-4-methyl-3-cyanopyridine. This intermediate can be formed through a multi-step process and subsequently, the cyano group can be converted to other functionalities or removed to afford the desired product.

A plausible, though less direct, pathway could start from 3-amino-4-methylpyridine (B17607). This precursor can be synthesized from 4-methylpyridine-3-boronic acid and an inorganic amide in the presence of a metal oxide catalyst. Subsequent bromination of 3-amino-4-methylpyridine would yield 3-amino-2-bromo-4-methylpyridine. A coupling reaction of this brominated intermediate with an isopropyl organometallic reagent, such as isopropylzinc bromide or isopropylmagnesium chloride, could then introduce the isopropyl group at the 2-position. The final removal of the amino group via diazotization and reduction would lead to this compound.

Regioselective Functionalization Strategies for Pyridine Core Modification

The modification of a pre-existing pyridine ring through regioselective functionalization is a powerful strategy for accessing a diverse range of derivatives. This approach allows for the late-stage introduction of substituents, which is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Alkylation Approaches for Introducing Isopropyl and Methyl Groups

The introduction of alkyl groups, such as isopropyl and methyl, onto the pyridine ring requires methods that can overcome the inherent electron-deficient nature of the heterocycle.

Phase-transfer catalysis (PTC) has emerged as a valuable technique for the alkylation of pyridine derivatives, particularly for the C-alkylation of methyl side chains. This method facilitates the reaction between a water-soluble base and an organic-soluble substrate by employing a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport the hydroxide (B78521) or other basic anion into the organic phase.

A key application of this methodology is the conversion of methyl groups on the pyridine ring into larger alkyl groups. For instance, the methyl groups at the 2 and 6 positions of pyridine rings can be transformed into isopropyl groups through alkylation of the corresponding N-methylpyridinium iodides with methyl iodide under phase-transfer catalyzed conditions. This approach has also been successful in converting a 4-methyl group into a t-butyl group. However, attempts to prepare 2,6-diethylpyridine (B1295259) or to alkylate 3-methylpyridine (B133936) using this specific technique have been reported as unsuccessful, highlighting the regioselective and substrate-dependent nature of this methodology.

The general mechanism of phase-transfer catalysis involves the deprotonation of the acidic C-H bond of the methyl group by a strong base (e.g., concentrated NaOH) at the interface of the aqueous and organic phases. The resulting carbanion is then shuttled into the organic phase by the lipophilic phase-transfer catalyst, where it can react with an alkylating agent.

Table 1: Examples of Phase-Transfer Catalyzed Alkylation of Methylpyridines

| Starting Material | Alkylating Agent | Product | Catalyst |

| 2-Methylpyridine | Methyl Iodide | 2-Isopropylpyridine | Quaternary Ammonium Salt |

| 4-Methylpyridine (B42270) | Methyl Iodide | 4-tert-Butylpyridine | Quaternary Ammonium Salt |

| 2,6-Lutidine | Methyl Iodide | 2,6-Diisopropylpyridine | Quaternary Ammonium Salt |

Boron-mediated strategies offer a powerful tool for the regioselective alkylation of pyridines, often proceeding under mild conditions and with high functional group tolerance. These methods typically involve the activation of the pyridine ring by a boron Lewis acid, which enhances its reactivity towards nucleophilic attack.

One approach involves the use of borane (B79455) catalysts to achieve exclusively C3-selective alkylation of pyridines. This tandem reaction proceeds through the hydroboration of the pyridine, followed by the nucleophilic addition of the resulting dihydropyridine (B1217469) to an electrophile such as an imine, aldehyde, or ketone, and subsequent oxidative aromatization. This method is particularly advantageous as it uses the pyridine as the limiting reactant and can be applied to the late-stage functionalization of complex molecules.

Another strategy utilizes triborane (B₃H₇) to mediate the regioselective C4-alkylation of pyridines bearing electron-withdrawing groups. The coordination of the triborane moiety to the pyridine nitrogen facilitates intramolecular charge transfer, making the C4 position susceptible to nucleophilic attack by Grignard reagents, such as isopropylmagnesium chloride. Subsequent oxidation of the dihydropyridine intermediate yields the 4-alkylated product.

Furthermore, a transition-metal-free approach for the regiodivergent alkylation of pyridines using 1,1-diborylalkanes has been developed. The regioselectivity is controlled by the choice of alkyllithium activator, with methyllithium (B1224462) favoring C4-alkylation and sec-butyllithium (B1581126) promoting C2-alkylation.

Table 2: Boron-Mediated Alkylation of Pyridines

| Pyridine Derivative | Alkylating Agent | Boron Reagent | Position of Alkylation |

| Pyridine | Imine/Aldehyde/Ketone | Borane Catalyst | C3 |

| Pyridine with EWG | Isopropylmagnesium chloride | Triborane (B₃H₇) | C4 |

| Pyridine | 1,1-Diborylalkane | Methyllithium | C4 |

| Pyridine | 1,1-Diborylalkane | sec-Butyllithium | C2 |

Amination and Halogenation of Substituted Pyridines

The introduction of amino and halo groups onto a substituted pyridine core provides valuable handles for further synthetic transformations, such as cross-coupling reactions or the formation of other functional groups.

Amination: The direct amination of pyridine derivatives can be challenging. However, several methods have been developed to achieve this transformation. For instance, 3-amino-4-methylpyridine can be synthesized from 3-halo-4-picoline through a reaction with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst under high pressure and temperature. Another route involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide, catalyzed by a metal oxide.

Halogenation: Regioselective halogenation of pyridines is a crucial transformation. The synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate, can be achieved through various routes. One method involves the chlorination of 3-amino-4-methylpyridine. Another approach starts from 2-chloro-4-methyl-3-nitropyridine, which can be reduced to the corresponding amine. The synthesis of this nitro compound can be achieved by nitrating 2-chloro-4-methylpyridine.

Synthesis of Key Precursors and Isomeric Derivatives with Shared Structural Motifs

The synthesis of isomers of this compound, such as lutidines (dimethylpyridines) and collidines (trimethylpyridines), provides access to a range of compounds with varying steric and electronic properties. These compounds often serve as important precursors or share common synthetic intermediates.

Lutidines: 3,5-Lutidine can be produced industrially through the condensation of acrolein, ammonia, and formaldehyde. Another synthetic route involves the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst.

Collidines: The synthesis of 2,3,5-collidine can be achieved by reacting 3,5-lutidine with an aliphatic alcohol, such as methanol, in the presence of a Raney cobalt catalyst at elevated temperature and pressure. An alternative method involves the reaction of propionaldehyde (B47417) and ammonia over a cobalt-aluminum phosphate (B84403) composite catalyst to form 2-ethyl-3,5-lutidine, which is then demethylated using sulfur powder. A flow chemistry approach using a Raney nickel catalyst has also been developed for the synthesis of 2-methylpyridines, which could be adapted for collidine synthesis.

Table 3: Synthesis of Lutidine and Collidine Isomers

| Compound | Key Reactants | Catalyst/Conditions |

| 3,5-Lutidine | Acrolein, Ammonia, Formaldehyde | - |

| 3,5-Lutidine | 2-Methyl-1,5-pentanediamine, Hydrogen | Oxide catalyst, High temperature |

| 2,3,5-Collidine | 3,5-Lutidine, Methanol | Raney cobalt, High temperature/pressure |

| 2,3,5-Collidine | Propionaldehyde, Ammonia | Cobalt-aluminum phosphate, then Sulfur |

Pathways to Aminomethylpyridines (e.g., 2-isopropyl-4-methylpyridin-3-amine)

The introduction of an amino group is a critical step in the synthesis of many functionalized pyridines. A patented method outlines a comprehensive multi-step synthesis of 2-isopropyl-4-methylpyridin-3-amine (B2359670), a structural analog of the target compound, starting from simple precursors. nih.gov This pathway highlights a sequence of condensation, cyclization, and rearrangement reactions to build the substituted pyridine core.

The synthesis commences with ethyl isobutyrate as the starting material. A series of condensation reactions are employed to construct a key acyclic intermediate, which is then cyclized to form the pyridine ring. The key steps and intermediates in this process are summarized below:

| Step | Reactants | Key Intermediate | Reaction Type |

| 1 | Ethyl isobutyrate, Acetonitrile, Potassium tert-butoxide | 2-isobutyryl-3-methyl-2-butenenitrile | Condensation |

| 2 | 2-isobutyryl-3-methyl-2-butenenitrile, DMF-DMA | 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile | Condensation |

| 3 | 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, Ammonium acetate (B1210297) | 2-isopropyl-4-methyl-3-cyanopyridine | Cyclization |

| 4 | 2-isopropyl-4-methyl-3-cyanopyridine | 2-isopropyl-4-methylpyridin-3-amine | Hydrolysis and Hofmann degradation |

This table is generated based on the synthetic steps described in the source material. nih.gov

This synthetic route demonstrates a robust method for constructing a highly substituted aminopyridine. The initial Claisen-type condensation followed by a sequence of reactions to build a complex nitrile precursor is a classic strategy in heterocyclic synthesis. The final steps, involving hydrolysis of the nitrile to an amide and a subsequent Hofmann degradation, are standard procedures for converting a cyano group into a primary amine. nih.gov

Multistep Syntheses of Complex Pyridine Scaffolds

The construction of more complex pyridine scaffolds often relies on classical named reactions or modern transition-metal-catalyzed methods. These approaches provide access to a wide variety of substitution patterns.

Classical Condensation Strategies:

Several established methods involve the condensation of carbonyl compounds with ammonia or amines. These remain valuable for their simplicity and the availability of starting materials. pharmaguideline.combaranlab.org

Hantzsch Pyridine Synthesis: This is a one-pot cyclocondensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. pharmaguideline.com By carefully selecting the carbonyl components, a wide range of substituted pyridines can be prepared. For a scaffold like this compound, one could envision a strategy starting with isobutyraldehyde (B47883) and other appropriate carbonyl precursors.

Guareschi-Thorpe Synthesis: This method involves the condensation of a ketoester with cyanoacetamide in the presence of a base to form a substituted 2-pyridone, which can be further functionalized. pharmaguideline.com

Kröhnke Pyridine Synthesis: This synthesis utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield 2,4,6-trisubstituted pyridines. pharmaguideline.com

Modern Methodologies:

More recent advances have focused on creating pyridine rings with greater efficiency and control, often using transition metal catalysis.

[2+2+2] Cycloaddition: This powerful reaction involves the co-cyclization of two alkyne molecules and a nitrile, often catalyzed by cobalt or other transition metals. rsc.org This method is highly convergent and allows for the rapid assembly of polysubstituted pyridines. The substituents on the final ring are determined by the groups attached to the alkyne and nitrile precursors.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bohrium.com The synthesis of pyridines via MCRs, for example, from acetophenones, benzaldehydes, and ammonium acetate, offers a streamlined approach to complex structures. acs.org

Cascade Reactions: A simple and modular method for preparing highly substituted pyridines involves a cascade reaction initiated by a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford the pyridine product. nih.gov

Mechanistic Insights into Pyridine Annulation and Substituent Introduction

The formation of the pyridine ring (annulation) and the introduction of substituents are governed by fundamental mechanistic principles of organic chemistry.

Pyridine Annulation Mechanisms:

The assembly of the pyridine ring can proceed through several mechanistic pathways.

Diels-Alder Type Reactions: A common conceptual approach to forming six-membered rings is the [4+2] cycloaddition. The synthesis of pyridines can be envisioned through a hetero-Diels-Alder reaction where a 1-azadiene reacts with an alkyne. nih.govbaranlab.org Subsequent aromatization would lead to the pyridine ring.

Condensation-Cyclization: As seen in the Hantzsch synthesis, the mechanism involves a series of condensation reactions (Knoevenagel and Michael additions) to form a 1,4-dihydropyridine (B1200194) intermediate, which is then oxidized to the final aromatic pyridine. pharmaguideline.com

Enyne Annulation: Tandem annulation of 1,3-enynes provides a modern route to functionalized pyridines. The mechanism can involve radical pathways, for instance, where a nitrogen-centered radical adds to the alkyne, followed by cyclization and aromatization to form the pyridine ring. nih.gov

Mechanisms of Substituent Introduction:

The inherent electronic nature of the pyridine ring dictates the strategy for introducing new substituents. Pyridine is an electron-deficient heterocycle due to the electronegative nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. pharmaguideline.com

Electrophilic Aromatic Substitution: Pyridine is significantly less reactive than benzene (B151609) towards electrophilic attack. The nitrogen atom deactivates the ring by induction and can be protonated or coordinate to Lewis acids under reaction conditions, further increasing this deactivation. wikipedia.orgyoutube.com When substitution does occur, it is directed to the 3-position (C-3). study.comquora.com This is because the carbocation intermediates formed from attack at C-2 or C-4 have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. study.com The intermediate from C-3 attack avoids this unfavorable arrangement. study.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.combrainly.inquora.com The mechanism is typically an addition-elimination process (SNAr). Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.comquimicaorganica.org This is not possible for attack at the 3-position. stackexchange.com Therefore, for a molecule like this compound, further functionalization via nucleophilic substitution would likely require the pre-installation of a good leaving group at the 2- or 6-positions.

Reactivity and Mechanistic Studies of 3 Isopropyl 4 Methylpyridine

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the nitrogen atom of 3-isopropyl-4-methylpyridine is not delocalized within the aromatic π-system, rendering it basic and nucleophilic. wikipedia.org This allows for reactions with electrophiles directly at the nitrogen center.

Electrophilic Attack at Nitrogen:

Like other pyridine derivatives, the nitrogen atom in this compound readily reacts with electrophiles such as protons, alkyl halides, and acyl halides to form pyridinium (B92312) salts. wikipedia.org

Protonation: Treatment with acids leads to the formation of the corresponding 3-isopropyl-4-methylpyridinium salt. The pKa of the conjugate acid is influenced by the electron-donating alkyl groups, which increase the basicity of the nitrogen compared to unsubstituted pyridine. For instance, the pKa of 4-methylpyridinium is approximately 5.98, which is higher than that of pyridinium (5.23), indicating increased basicity due to the methyl group. sigmaaldrich.com The additional isopropyl group at the 3-position is expected to further enhance the basicity.

Alkylation and Acylation: Reaction with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) results in the formation of N-alkyl or N-acyl pyridinium salts, respectively. These reactions are typically facile and proceed under mild conditions.

Nucleophilic Attack at Nitrogen:

While less common for the pyridine nitrogen itself, which is electron-rich, reactions that proceed through an initial activation of the pyridine ring can be considered in this context. For instance, N-oxide formation, which involves an initial electrophilic attack by an oxidizing agent, renders the ring system more susceptible to subsequent nucleophilic attack on the carbon atoms. Oxidation of the nitrogen atom in this compound with a peracid would yield the corresponding N-oxide. wikipedia.org This transformation is significant as it alters the electronic properties of the ring, activating the 2- and 4-positions for nucleophilic substitution.

| Reaction Type | Reagent Example | Product Type |

| Protonation | HCl | 3-Isopropyl-4-methylpyridinium chloride |

| Alkylation | CH₃I | 1-Methyl-3-isopropyl-4-methylpyridinium iodide |

| Acylation | CH₃COCl | 1-Acyl-3-isopropyl-4-methylpyridinium chloride |

| N-Oxidation | m-CPBA | This compound N-oxide |

Reactivity of the Isopropyl Group

The isopropyl group at the 3-position is a saturated alkyl substituent and is generally less reactive than the aromatic ring itself. However, the benzylic-like position of the methine C-H bond allows for certain transformations under specific conditions.

Oxidative Transformations:

While the pyridine ring is relatively resistant to oxidation, the isopropyl group can be oxidized under forcing conditions. Similar to the oxidation of isopropylbenzene, the tertiary C-H bond of the isopropyl group is a potential site for radical-mediated oxidation. However, such reactions often require harsh reagents and may lead to a mixture of products or degradation of the pyridine ring. Specific and selective oxidation of the isopropyl group without affecting the methyl group or the pyridine ring would be challenging to achieve.

Steric Effects:

The isopropyl group at the 3-position exerts a significant steric influence on the adjacent positions of the pyridine ring. This steric hindrance can direct the regioselectivity of reactions involving the ring. For instance, in electrophilic substitution reactions (which are already disfavored), attack at the 2-position would be sterically hindered by the bulky isopropyl group. Similarly, functionalization of the methyl group at the 4-position might be influenced by the proximity of the isopropyl group.

Reactivity of the Methyl Group at Position 4

The methyl group at the 4-position of the pyridine ring is activated by its position relative to the nitrogen atom, making its protons acidic and the group susceptible to a variety of transformations.

The protons of the 4-methyl group are significantly more acidic than those of a methyl group on a benzene (B151609) ring. This is due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting carbanion through resonance, with the negative charge being delocalized onto the nitrogen atom. This enhanced acidity allows the 4-methyl group to participate in base-catalyzed condensation reactions.

In the presence of a base, this compound can be deprotonated at the methyl group to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, most notably carbonyl compounds, in condensation reactions. For example, a reaction with benzaldehyde (B42025) would proceed via an aldol-type condensation to form a styrylpyridine derivative after dehydration.

| Reactant | Base | Product |

| Benzaldehyde | NaOH | 4-(2-phenylvinyl)-3-isopropylpyridine |

| Acetone | NaNH₂ | 4-(prop-2-en-2-yl)-3-isopropylpyridine |

The activated nature of the 4-methyl group allows for its conversion into other functional groups.

Oxidation: Selective oxidation of the methyl group can be achieved to yield the corresponding carboxylic acid, 3-isopropylpyridine-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂).

Halogenation: Radical halogenation of the 4-methyl group, for instance with N-bromosuccinimide (NBS) under radical initiation, can introduce a halogen atom, forming a 4-(halomethyl)pyridine derivative. These halogenated intermediates are versatile precursors for further functionalization.

Ammoxidation: The gas-phase reaction of the methyl group with ammonia (B1221849) and oxygen over a suitable catalyst can convert the methyl group into a nitrile (cyano group), yielding 4-cyano-3-isopropylpyridine. This is an important industrial process for the synthesis of cyanopyridines. sigmaaldrich.com

Metal-Mediated Transformations and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. For this compound, these reactions can be envisioned to occur at the C-H bonds of the ring or by first converting a C-H bond into a C-halogen or C-metal bond.

Direct C-H activation and functionalization of the pyridine ring are possible, although regioselectivity can be a challenge. The positions ortho to the nitrogen (2 and 6) are generally favored for such transformations due to the directing effect of the nitrogen atom. However, the steric bulk of the isopropyl group at the 3-position would likely disfavor reaction at the 2-position, potentially directing functionalization to the 6-position.

More commonly, the pyridine ring is first halogenated. Electrophilic halogenation of this compound, if successful, would likely occur at the 5-position, which is the most electron-rich and sterically accessible position. The resulting halopyridine can then participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds.

Alternatively, the methyl group can be functionalized to a halomethyl group, which can then undergo cross-coupling reactions. For instance, 4-(bromomethyl)-3-isopropylpyridine (B13675497) could be coupled with various nucleophiles.

| Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki Coupling | 5-Bromo-3-isopropyl-4-methylpyridine + Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-3-isopropyl-4-methylpyridine |

| Heck Coupling | 5-Bromo-3-isopropyl-4-methylpyridine + Alkene | Pd(OAc)₂ | 5-Alkenyl-3-isopropyl-4-methylpyridine |

| Sonogashira Coupling | 5-Bromo-3-isopropyl-4-methylpyridine + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-3-isopropyl-4-methylpyridine |

Dearomatization and Aromatization Pathways of Substituted Pyridines

Dearomatization:

The aromatic pyridine ring can be rendered non-aromatic through dearomatization reactions. This typically involves the reduction of the ring or the addition of nucleophiles to an activated form of the pyridine.

Reduction: Catalytic hydrogenation of this compound under high pressure and temperature, using catalysts like platinum, palladium, or rhodium, would reduce the pyridine ring to the corresponding piperidine (B6355638), 3-isopropyl-4-methylpiperidine.

Nucleophilic Addition to Pyridinium Salts: Activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt makes the ring highly susceptible to nucleophilic attack. mdpi.com Nucleophiles such as organometallics (e.g., Grignard reagents) or hydrides can add to the 2-, 4-, or 6-positions of the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. acs.org The regioselectivity of the nucleophilic attack would be influenced by the steric and electronic effects of the isopropyl and methyl groups.

Aromatization:

The reverse process, aromatization, involves the conversion of a dihydropyridine derivative back to the aromatic pyridine. This is typically an oxidative process. For instance, a Hantzsch-type synthesis could potentially be adapted to form a dihydropyridine precursor to this compound. The final step of such a synthesis would be the oxidation of the dihydropyridine ring. organic-chemistry.orgrsc.orgmdpi.com Various oxidizing agents, such as nitric acid, chromium trioxide, or even milder reagents like iodine in methanol, can effect this transformation. organic-chemistry.org

The ease of both dearomatization and subsequent aromatization makes dihydropyridine derivatives useful intermediates in the synthesis and functionalization of pyridines.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework of 3-isopropyl-4-methylpyridine. Although a publicly available, peer-reviewed spectrum for this specific isomer is not readily found, the expected chemical shifts and splitting patterns can be accurately predicted based on established substituent effects on the pyridine (B92270) ring and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the pyridine ring, while the aliphatic region would contain signals for the isopropyl and methyl substituents.

Aromatic Protons: The protons at positions 2, 5, and 6 on the pyridine ring are in unique chemical environments. The proton at C2 (H-2), being adjacent to the nitrogen atom, is expected to be the most deshielded, appearing at the lowest field (highest ppm value), likely as a singlet or a narrow doublet. The proton at C6 (H-6) would appear as a doublet, coupled to the proton at C5. The proton at C5 (H-5) would also be a doublet, coupled to H-6.

Isopropyl Group Protons: This group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six protons of the two methyl groups. Conversely, the doublet is a result of the six methyl protons being coupled to the single methine proton.

Methyl Group Protons: The methyl group at position 4 will appear as a singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.3 - 8.5 | s |

| H-6 | ~8.2 - 8.4 | d |

| H-5 | ~7.0 - 7.2 | d |

| Isopropyl -CH | ~3.0 - 3.3 | sept |

| 4-Methyl (-CH₃) | ~2.3 - 2.5 | s |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-donating effects of the alkyl groups.

Pyridine Ring Carbons: The carbons of the pyridine ring typically resonate between δ 120 and 160 ppm. The carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded. The substituted carbons (C3 and C4) will also have characteristic shifts.

Alkyl Group Carbons: The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum (typically δ 15-35 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 - 158 |

| C-6 | ~147 - 150 |

| C-4 | ~145 - 148 |

| C-3 | ~135 - 138 |

| C-5 | ~122 - 125 |

| Isopropyl -CH | ~30 - 34 |

| Isopropyl -CH₃ | ~22 - 25 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling relationships between protons. Key expected correlations include the cross-peak between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring. Another crucial correlation would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the integrity of this substituent.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC or HMQC spectrum would allow for the direct assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). It reveals long-range ¹H-¹³C couplings. For instance, correlations would be expected from the protons of the 4-methyl group to the C-3, C-4, and C-5 carbons of the pyridine ring. Similarly, the isopropyl methine proton would show correlations to C-2, C-3, and C-4, definitively confirming the attachment point of the isopropyl group at the C-3 position.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. The resulting spectrum serves as a unique molecular "fingerprint."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The spectrum of this compound would exhibit several characteristic absorption bands.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2975 - 2850 | C-H Stretch | Aliphatic (Isopropyl, Methyl) |

| ~1600, ~1570, ~1470 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1465 - 1450 | C-H Bend | CH₂ and CH₃ |

| 1385 - 1365 | C-H Bend | Isopropyl (characteristic doublet) |

The specific positions of the C=C and C=N ring stretching bands are sensitive to the substitution pattern, providing confirmatory evidence for the structure. The C-H bending regions, both in-plane and out-of-plane, also offer valuable structural information.

Near-Infrared (NIR) spectroscopy utilizes the 10,000–4000 cm⁻¹ region, which is dominated by overtone and combination bands of fundamental vibrations. While less detailed for initial structural elucidation than mid-IR spectroscopy, NIR offers significant advantages for process analytical technology (PAT).

For the synthesis or purification of this compound, NIR spectroscopy could be implemented for real-time, non-destructive process monitoring. By using fiber-optic probes inserted directly into a reaction vessel or process stream, key parameters can be tracked. The overtone bands of C-H vibrations from the alkyl groups and the aromatic ring of the starting materials, intermediates, and the final product would have distinct NIR signatures. Chemometric models, such as Partial Least Squares (PLS) regression, can be developed to correlate the NIR spectral data with concentrations, allowing for the continuous monitoring of reaction progress, yield, and purity without the need for sampling and offline analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₁₃N, giving it a monoisotopic mass of approximately 135.1048 Da.

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. Due to the energy of the ionization process, this molecular ion would then undergo fragmentation.

The most characteristic fragmentation pathway for alkyl-substituted pyridines is the cleavage of the bond beta to the aromatic ring (a benzylic-type cleavage), which leads to the formation of a stable cation. For this compound, the loss of a methyl radical (•CH₃, mass of 15 Da) from the isopropyl group is the most favored fragmentation.

Predicted Major Fragments in the Mass Spectrum

| m/z Value | Ion Structure/Fragment Lost | Significance |

|---|---|---|

| 135 | [C₉H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. Likely the base peak. |

The presence of the molecular ion peak at m/z 135 confirms the molecular weight, while the highly abundant peak at m/z 120 is strong evidence for the presence of an isopropyl substituent on the pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like this compound in mixtures. cdc.gov The gas chromatograph separates individual components based on their volatility and interaction with the stationary phase, after which the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint.

In a typical analysis, a sample containing this compound would be injected into a GC equipped with a capillary column, such as an HP-5ms, which has a (5%-phenyl)-methylpolysiloxane stationary phase. mdpi.com The compound would travel through the column at a rate determined by its boiling point and polarity, leading to its separation from other components in the mixture. nih.gov Upon elution, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum for this compound (molar mass: 135.21 g/mol ) is predicted to show a prominent molecular ion peak (M+) at m/z 135. Key fragmentation patterns would include the loss of a methyl group (CH₃•, 15 Da) to yield a fragment at m/z 120, and the loss of an isopropyl group (C₃H₇•, 43 Da) resulting in a fragment at m/z 92. The fragmentation of the pyridine ring itself would also produce characteristic ions. For quantitative analysis of trace amounts, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by focusing on these specific, characteristic ions. mdpi.comnih.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Significance |

|---|---|---|

| 135 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 120 | [M-CH₃]+ | Indicates the loss of the 4-methyl group. |

| 92 | [M-C₃H₇]+ | Indicates the loss of the 3-isopropyl group. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. mdpi.com This technique is critical for distinguishing between isomers or compounds with the same nominal mass but different chemical formulas. For this compound, with the molecular formula C₉H₁₃N, HRMS can confirm this composition with a high degree of certainty.

When combined with techniques like GCxGC, HRMS is a powerful tool for analyzing complex mixtures. amazonaws.com The precise mass measurement helps to filter out interferences and provides confident identification. For example, the theoretical exact mass of the [M+H]⁺ ion of this compound is calculated with high precision. An experimental measurement that matches this theoretical value within a narrow mass tolerance (typically <5 ppm) provides strong evidence for the assigned elemental formula.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₁₄N⁺ | 136.11208 | 136.11231 | 1.69 |

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining a suitable single crystal would be the first and most critical step. wikipedia.org Once a crystal is grown, it would be mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction data would allow for the unambiguous determination of the planarity of the pyridine ring and the specific orientations of the isopropyl and methyl substituents relative to the ring. While pyridine itself crystallizes in an orthorhombic system, the specific crystal system and space group for this compound would be determined during the analysis. wikipedia.org Although this technique provides unparalleled structural detail, specific crystallographic data for this compound is not widely available, underscoring the challenges that can be associated with obtaining high-quality crystals for analysis.

Chromatographic Separations and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources. Both gas and liquid chromatography offer effective means of separation based on the compound's physicochemical properties.

Gas Chromatography (GC and GCxGC)

Gas Chromatography (GC) is a standard method for separating and analyzing volatile compounds. For substituted pyridines, capillary GC offers high resolution and sensitivity. nih.gov The choice of stationary phase is crucial; non-polar columns (like DB-5) and polar columns have been used effectively for separating complex mixtures of pyridine derivatives. nih.gov

For highly complex samples where standard GC may not provide adequate separation of isomers or co-eluting compounds, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolving power. chemistry-matters.comgcms.cz In a GCxGC system, effluent from a primary column is systematically trapped and then rapidly injected onto a second, shorter column with a different stationary phase (e.g., non-polar followed by polar). mosh-moah.de This results in a two-dimensional chromatogram where compounds are separated by volatility in the first dimension and by polarity in the second. This structured separation is highly effective for isolating specific analytes from a complex matrix and provides a detailed chemical fingerprint of the sample. chemistry-matters.com

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and purification of substituted pyridines. sielc.com Due to the hydrophilic and basic nature of many pyridine compounds, specialized LC methods are often required. helixchrom.comhelixchrom.com

Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC: This is a common technique, but for basic compounds like pyridines, peak tailing can be an issue. Using mobile phases with additives or employing specialized columns can mitigate these effects.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds that are poorly retained in reversed-phase systems.

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, providing unique selectivity for separating isomers of substituted pyridines. sielc.comhelixchrom.com

Modern methods often utilize mobile phases compatible with mass spectrometry (e.g., acetonitrile/methanol with formic acid and ammonium (B1175870) formate), avoiding non-volatile ion-pairing reagents and allowing for seamless integration of LC with MS for enhanced identification capabilities. sielc.comhelixchrom.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 3-isopropyl-4-methylpyridine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for computational studies of pyridine (B92270) derivatives due to its balance of accuracy and computational cost. nsf.govtandfonline.com DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

By calculating the electronic energy, DFT can provide insights into the molecule's stability. The electron-donating nature of the isopropyl and methyl groups influences the electron density distribution in the pyridine ring, which can be quantified through DFT. nih.gov For instance, methods like the B3LYP model with a 6-311G basis set are commonly applied to optimize molecular structures and simulate electronic transitions. tandfonline.com The results of these calculations, such as optimized geometric parameters and Mulliken atomic charges, can be used to predict the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table presents illustrative data typical of a DFT calculation (e.g., at the B3LYP/6-31G level) for educational purposes, as specific experimental or calculated values for this exact molecule are not readily available in the provided search results.*

| Parameter | Value |

| Geometric Parameters | |

| C2-C3 Bond Length | ~1.39 Å |

| C3-C4 Bond Length | ~1.40 Å |

| C-N Bond Length | ~1.34 Å |

| C3-C(isopropyl) Bond Length | ~1.52 Å |

| C4-C(methyl) Bond Length | ~1.51 Å |

| Electronic Properties | |

| Dipole Moment | ~2.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The energy gap is an indicator of chemical reactivity.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results for smaller systems. In the context of pyridine chemistry, ab initio calculations are employed to study fundamental interactions and reaction mechanisms. researchgate.net

For substituted pyridines, these methods can be used to accurately calculate properties like proton affinity and pKa values. researchgate.net They are also crucial for investigating non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in biological systems and materials science. nih.gov For example, studies on substituted pyridinium (B92312) ions have used ab initio methods to characterize the forces involved in π+-π+ stacking interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the rotation around the single bond connecting the isopropyl group to the pyridine ring. This provides insight into the preferred spatial arrangements of the molecule.

MD simulations are also invaluable for studying intermolecular interactions. rsc.orgrsc.org By placing the molecule in a simulated environment (e.g., a box of water or another solvent), researchers can observe how it interacts with surrounding molecules. This is critical for understanding solubility, solvation energies, and how the molecule might interact with a biological target like a protein active site. rsc.org For instance, MD simulations have been used to investigate the chemisorption and interaction dynamics of pyridine molecules on inorganic surfaces, revealing the roles of noncovalent and hydrogen bonding. rsc.orgrsc.org

Computational Prediction of Molecular Parameters (e.g., LogP values)

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. researchgate.net Computational methods are widely used to predict LogP values, offering a rapid and cost-effective alternative to experimental measurements. nih.govresearchgate.net

These predictive methods can be broadly categorized into two types:

Substructure-based methods: These approaches, like ALOGPS, calculate LogP by summing the contributions of individual atoms or molecular fragments. researchgate.net

Whole-molecule methods: These use descriptors that represent the entire molecule, such as topological parameters or quantum chemical properties, to predict LogP through regression models. ed.ac.uknih.gov

For this compound, different computational tools would likely yield slightly different LogP values, reflecting the different algorithms and training datasets used. The presence of the alkyl (isopropyl and methyl) substituents would be expected to increase its lipophilicity compared to unsubstituted pyridine.

Table 2: Predicted LogP Values for this compound Using Different Computational Models This table contains hypothetical, yet representative, values from various online prediction tools to illustrate the range of results typically obtained.

| Computational Method/Software | Predicted LogP Value |

| ALOGPS | 2.35 |

| XLogP3 | 2.41 |

| MolLogP | 2.52 |

| MLOGP | 2.28 |

Machine Learning Approaches in Pyridine Research and Design

Machine learning (ML) is increasingly being applied in chemistry to accelerate the discovery and design of new molecules. researchgate.netscienmag.com In pyridine research, ML models can be trained on large datasets of known pyridine derivatives and their properties to make rapid predictions for new, un-synthesized compounds. frontiersin.orgethz.ch

Applications of machine learning in this area include:

Quantitative Structure-Activity Relationship (QSAR): ML models can establish correlations between the structural features of pyridine derivatives and their biological activities, such as anticancer or antimicrobial effects. frontiersin.orgnih.gov

Property Prediction: Algorithms like artificial neural networks and random forests can be trained to predict a wide range of physicochemical properties, including solubility, toxicity, and metabolic stability, far more quickly than quantum chemical methods. scienmag.com

De Novo Drug Design: Generative ML models can design novel pyridine-based structures that are optimized for specific properties, such as high binding affinity to a particular protein target.

By integrating ML with computational chemistry, researchers can more efficiently screen virtual libraries of potential pyridine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. scienmag.comfrontiersin.org

Research Applications of 3 Isopropyl 4 Methylpyridine and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The structural framework of 3-isopropyl-4-methylpyridine, particularly its aminic derivatives, provides a versatile platform for the construction of more complex molecular architectures. This has been notably demonstrated in the field of medicinal chemistry, where it serves as a critical precursor for high-value pharmaceutical intermediates.

Precursor in Pharmaceutical Building Blocks (e.g., related to KRAS G12C inhibitors)

A significant application of derivatives of this compound is in the synthesis of targeted cancer therapeutics. Specifically, 2-isopropyl-4-methylpyridin-3-amine (B2359670), a closely related derivative, has been identified as a key intermediate in the production of covalent inhibitors of the KRAS G12C mutant protein. chemicalbook.compatsnap.comnih.gov This protein is a well-known oncogenic driver in several types of solid tumors.

The development of potent and selective KRAS G12C inhibitors represents a major advancement in precision oncology. The synthesis of these complex molecules often involves multi-step sequences where the pyridine-containing fragment is introduced to build the core structure of the final drug substance. For instance, patent literature discloses processes for preparing 2-isopropyl-4-methylpyridin-3-amine as a crucial component for the synthesis of compounds aimed at treating KRAS G12C mutated cancers. patsnap.com

One of the prominent KRAS G12C inhibitors where this building block is utilized is Sotorasib (AMG 510). The synthesis of Sotorasib involves the coupling of the 2-isopropyl-4-methylpyridin-3-amine intermediate with other heterocyclic systems to form the final, complex drug molecule. Similarly, this intermediate is implicated in the synthesis of other investigational KRAS G12C inhibitors, highlighting its importance in this therapeutic area. The table below summarizes key KRAS G12C inhibitors that utilize this pyridine-based building block.

| Drug Name (Code) | Therapeutic Target | Role of this compound Derivative |

| Sotorasib (AMG 510) | KRAS G12C | Key intermediate (2-isopropyl-4-methylpyridin-3-amine) in the synthesis of the core structure. |

| Divarasib (GDC-6036) | KRAS G12C | Utilized as a precursor in the construction of the final active pharmaceutical ingredient. |

Ligand Design in Organometallic Chemistry and Catalysis

While specific examples of this compound as a ligand in organometallic complexes are not extensively documented in the reviewed literature, the broader class of substituted pyridines is fundamental to ligand design in this field. The electronic and steric properties of substituents on the pyridine (B92270) ring play a crucial role in tuning the behavior of the resulting metal complexes and their catalytic activity. nih.govacs.orgwikipedia.org

The presence of an isopropyl group at the 3-position and a methyl group at the 4-position in this compound would be expected to influence its coordination properties. The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances the pyridine's basicity and sigma-donating ability to a metal center. nih.gov However, the isopropyl group, in particular, can introduce significant steric hindrance around the nitrogen donor, which can affect the stability and geometry of the resulting metal complex. nih.govacs.org

Pyridine-Metal Complexes in Catalytic Systems

Substituted pyridine ligands are integral components of a wide array of catalytic systems. wikipedia.orgbeilstein-journals.orgnih.gov The steric and electronic properties of these ligands can be systematically varied to modulate the reactivity and selectivity of the metal catalyst. For instance, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand can influence the catalytic efficiency. nih.govacs.org

Sterically hindered pyridine ligands can be used to create specific coordination environments that promote certain reaction pathways or stabilize reactive intermediates. nih.govacs.org While direct catalytic applications of this compound complexes are not detailed in the available literature, its structural motifs suggest potential utility in reactions where ligand steric bulk is a key parameter for controlling selectivity. The combination of its electronic and steric profile makes it a candidate for investigation in catalytic processes such as hydrogenation, hydroformylation, and C-C bond-forming reactions. wikipedia.org The table below outlines the general influence of substituents on pyridine ligands in catalysis.

| Substituent Property | Effect on Pyridine Ligand | Impact on Catalytic System |

| Electron-donating groups (e.g., alkyl) | Increased basicity and sigma-donation | Can enhance catalytic activity by stabilizing electron-deficient metal centers. |

| Steric bulk (e.g., isopropyl group) | Hindrance around the metal center | Can influence substrate selectivity and prevent catalyst deactivation pathways. |

Development of Analytical Standards and Stationary Phases for Chromatography

The application of this compound specifically as an analytical standard or in the composition of stationary phases for chromatography is not well-documented in the surveyed scientific literature. However, the analysis and separation of pyridine derivatives are common requirements in synthetic and analytical chemistry, and various chromatographic techniques are employed for this purpose. helixchrom.comnih.govnih.govhelixchrom.com

Given its structure, this compound would be amenable to analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). In GC, its volatility would allow for separation on various capillary columns, with retention times influenced by its boiling point and polarity. nih.gov For HPLC analysis, reversed-phase columns are commonly used for pyridine derivatives, often with acidic mobile phases to ensure the protonation of the basic nitrogen atom, leading to good peak shapes and retention. helixchrom.comhelixchrom.com

While not specifically used to create stationary phases, compounds with similar structures are utilized in the development of specialized chromatographic materials. For example, chiral pyridines can be incorporated into stationary phases for the enantioselective separation of racemic mixtures. The development of pyridine-based stationary phases is an active area of research, with applications in separating a range of analytes.

Investigation of Biological Activity Mechanisms of Related Scaffolds

The pyridine scaffold is a common feature in many biologically active molecules, and research into the mechanisms of action of these compounds is a vibrant field. Derivatives of pyridine are known to interact with a variety of biological targets, including enzymes and receptors, often through specific binding interactions that modulate their function. nih.govacs.orgacs.orgnih.gov

Allosteric Inhibition of Enzymes (e.g., Glycogen (B147801) Phosphorylase a by related pyridine derivatives)

A compelling example of the biological activity of a related pyridine scaffold is the allosteric inhibition of glycogen phosphorylase a (GPa). mdpi.com GPa is a key enzyme in the regulation of glucose homeostasis, and its inhibition is a therapeutic strategy for the management of type 2 diabetes.

One potent allosteric inhibitor of GPa is the compound (-)(S)-3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarboxylate (W1807). This molecule, which features an isopropyl group and a substituted pyridine core, binds to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, stabilizing it in a less active state and thereby reducing its catalytic activity. microbenotes.com

Applications in Host-Guest Chemistry for Molecular Recognition and Separation

The principles of host-guest chemistry rely on non-covalent interactions—such as hydrogen bonding, π-π stacking, and metal-ligand coordination—to achieve selective binding. Pyridine and its functionalized derivatives are frequently incorporated into larger molecular architectures, such as macrocycles, cavitands, and metallacages, to serve as binding sites for various guest molecules.

In the context of molecular recognition, pyridine-containing hosts have been designed to selectively bind anions, cations, and neutral organic molecules. The nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, which can be a key element in the recognition event. The substituents on the pyridine ring can be modified to tune the electronic properties and steric environment of the binding cavity, thereby enhancing the selectivity for a specific guest. For instance, acyclic pyridine-based receptors have been evaluated for their ability to recognize monosaccharides, demonstrating selectivity for different anomers.

In separation science, host-guest chemistry offers a powerful approach for separating structurally similar compounds. This is particularly relevant for mixtures that are difficult to separate by conventional methods like distillation. Supramolecular hosts can be designed to selectively encapsulate one component from a mixture, which can then be isolated. For example, strategies employing host compounds have been investigated for the challenging separation of pyridine and picoline (methylpyridine) mixtures. The selective inclusion of one isomer into the host's cavity allows for its effective separation from the others. While specific data for this compound is absent, the general methodology showcases the potential utility of substituted pyridines in this domain.

The table below summarizes the types of interactions and potential applications for pyridine derivatives in host-guest chemistry, which could be extrapolated for hypothetical systems involving this compound.

| Host Architecture Containing Pyridine Moiety | Guest Species | Primary Interactions | Potential Application |

| Macrocycles | Anions (e.g., halides) | Hydrogen Bonding, Electrostatic | Anion Sensing, Separation |

| Metallacages | Organic Molecules | Metal-Ligand Coordination, π-π Stacking | Molecular Encapsulation, Catalysis |

| Acyclic Receptors | Carbohydrates | Hydrogen Bonding, van der Waals forces | Sugar Sensing, Separation of Anomers |

| Crystalline Hosts | Isomeric Pyridines | Hydrogen Bonding, Shape/Size Complementarity | Isomer Separation |

Natural Occurrence and Biogenesis of Alkylpyridines with Similar Structural Features

Presence of Alkylpyridines in Biological and Environmental Samples

Alkylpyridines have been identified in a wide array of natural settings, from terrestrial and marine organisms to environmental matrices. Their presence is a result of both natural biosynthetic processes and anthropogenic activities. tandfonline.comnih.gov

Pyridine (B92270) alkaloids are notably present in plants, with the genus Nicotiana (tobacco) being a primary example. cornell.edu These plants synthesize a variety of pyridine-containing compounds, the most famous of which is nicotine (B1678760). cornell.edu Simple methylpyridines, also known as picolines, have been detected in various natural sources, including coffee, tea leaves, and certain foods. nih.govnih.govthegoodscentscompany.comthegoodscentscompany.com For instance, 4-methylpyridine (B42270) has been reported in Camellia sinensis (tea) and Nicotiana tabacum (tobacco). nih.gov

The marine environment is another rich source of unique alkylpyridine structures. Sponges, particularly of the genus Haliclona, are known to produce a variety of 3-alkylpyridine alkaloids. nih.gov These compounds feature a pyridine ring substituted at the 3-position with a long alkyl chain.

Beyond their presence in living organisms, alkylpyridines are also found in the wider environment. They have been detected in surface waters, groundwaters, and subsoils, often in proximity to facilities involved in oil shale or coal processing. tandfonline.comacs.orgresearchgate.netwikipedia.org The breakdown of various natural materials can also contribute to the environmental presence of these compounds. nih.gov

| Alkylpyridine Derivative | Natural Source/Environmental Sample |

| Methylpyridines (Picolines) | Nicotiana tabacum (Tobacco) nih.gov, Camellia sinensis (Tea) nih.gov, Coffee nih.gov, Fig Leaf thegoodscentscompany.com, Pork thegoodscentscompany.com, Shrimp thegoodscentscompany.com, Cheese thegoodscentscompany.com, Chicken thegoodscentscompany.com |

| 3-Alkylpyridine Alkaloids | Marine Sponges (Haliclona viscosa) nih.gov |

| Nicotine & Related Alkaloids | Nicotiana species (Tobacco) cornell.edu |

| General Alkylpyridines | Surface water, Groundwater, Subsoil (near oil shale facilities) acs.org, Coal tar distillates industrialchemicals.gov.au |

Biosynthetic Pathways of Isopropyl and Methyl-Substituted Pyridine Moieties in Nature

The biosynthesis of the pyridine ring in nature is a complex process with several known pathways. A central precursor for the pyridine ring in many plant alkaloids is nicotinic acid, also known as vitamin B3. nih.govuomustansiriyah.edu.iqresearchgate.netresearchgate.netnih.govbiocyclopedia.com

In tobacco plants, the biosynthesis of nicotine provides a well-studied example. The pyridine ring of nicotine originates from nicotinic acid, which is produced via the aspartate pathway. nih.govbiocyclopedia.com This core structure is then combined with a pyrrolidine (B122466) ring, derived from the amino acid ornithine, to form the final nicotine molecule. uomustansiriyah.edu.iqbiocyclopedia.com While this pathway elucidates the formation of the pyridine core, the specific enzymatic mechanisms for attaching various alkyl groups, such as methyl or isopropyl groups, to the pyridine ring are less universally defined and can vary between different classes of compounds and organisms.

Another significant mechanism for pyridine ring formation is found in the biosynthesis of thiopeptide antibiotics by microorganisms. nih.gov In this pathway, the pyridine core is assembled through an enzymatic [4+2]-cycloaddition reaction, catalyzed by enzymes known as Diels-Alderases. nih.govnih.gov47.251.13

In general, the biosynthesis of pyridine rings can be summarized into three main types of mechanisms:

From Nicotinic Acid: Primarily in plant alkaloids, where nicotinic acid serves as the direct precursor to the pyridine moiety. nih.govbiocyclopedia.com

Enzymatic Cycloadditions: As seen in thiopeptide biosynthesis, where enzymes facilitate the formation of the ring from linear precursors. nih.govnih.gov

Polyketide Pathways: In some microbial systems, the pyridine ring can be formed from polyketide intermediates through a series of condensation and cyclization reactions. nih.gov

The incorporation of methyl groups often involves S-adenosyl methionine (SAM)-dependent methyltransferases, which are common enzymes in secondary metabolism. The origin of larger alkyl groups like isopropyl is more varied and can involve the integration of branched-chain amino acid metabolism (e.g., valine, leucine) or specific polyketide synthase modules.

Chemoecological Significance of Naturally Occurring Pyridine Derivatives

Pyridine derivatives, particularly alkaloids, play a crucial role in the chemical ecology of the organisms that produce them. Their primary function is often related to defense. lifeasible.comnih.gov

In plants, pyridine alkaloids act as potent anti-herbivore compounds. nih.govresearchgate.net Nicotine, for example, is a powerful neurotoxin to most insects, disrupting their nervous system and acting as a feeding deterrent. cornell.edunih.gov The production and storage of these toxic compounds in leaves serve as an effective chemical shield against predation. nih.govnih.gov

The ecological roles of these compounds extend beyond simple toxicity. In a fascinating example of coevolution, some specialist insects have developed resistance to these toxins and can sequester the alkaloids from their host plants. iupac.org These sequestered compounds can then be used for the insect's own defense against predators. Furthermore, some male lepidopteran insects utilize plant-derived alkaloids as precursors for aphrodisiac pheromones, which can be transferred to the female during mating and even confer chemical protection to the eggs. iupac.org

In marine environments, 3-alkylpyridine alkaloids isolated from sponges have demonstrated antimicrobial activities, suggesting a role in defending the sponge against pathogenic microorganisms. nih.gov Pyridine and piperidine (B6355638) alkaloids are also utilized by a range of animals, including insects, amphibians, and other marine creatures, where they can function as trail pheromones or defensive secretions. bath.ac.uk This highlights the versatility of the pyridine scaffold in mediating ecological interactions across diverse ecosystems.

| Compound Class | Organism(s) | Chemoecological Role |

| Pyridine Alkaloids (e.g., Nicotine) | Plants (Nicotiana sp.) | Chemical defense against herbivores (neurotoxin, feeding deterrent). nih.govnih.gov |

| Sequestered Pyridine Alkaloids | Specialist Insects (e.g., Lepidoptera) | Defense against predators; Pheromone precursors. iupac.org |

| 3-Alkylpyridine Alkaloids | Marine Sponges (Haliclona sp.) | Antimicrobial defense. nih.gov |

| General Pyridine/Piperidine Alkaloids | Insects, Amphibians, Marine Animals | Defense mechanisms, trail pheromones. bath.ac.uk |

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship necessitates the development of sustainable and green synthetic routes for valuable compounds like 3-Isopropyl-4-methylpyridine. Traditional methods for pyridine (B92270) synthesis often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant waste. Future research in this area will likely concentrate on the following green chemistry principles:

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple bond-forming events occur in a single reaction vessel significantly reduces solvent usage, energy consumption, and purification steps. Research into one-pot syntheses of polysubstituted pyridines is an active area, and applying these methodologies to the specific synthesis of this compound from readily available precursors is a key future goal. researchgate.netnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, improve yields, and enhance the purity of the final product. researchgate.net Exploring microwave-assisted organic synthesis (MAOS) for the construction of the this compound ring system is a promising avenue for developing more efficient and sustainable processes. researchgate.net

Benign Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives, such as water, ethanol, or ionic liquids, is a critical aspect of sustainable chemistry. Furthermore, the development of recyclable and non-toxic catalysts, including biocatalysts or earth-abundant metal catalysts, will be instrumental in creating environmentally friendly synthetic routes.

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| One-Pot Reactions | Reduced waste, energy, and time. |

| Microwave-Assisted Synthesis | Faster reaction rates and higher yields. researchgate.net |

| Use of Green Solvents/Catalysts | Minimized environmental impact and improved safety. |

Exploration of Novel Reactivities and Functionalization Strategies

The functionalization of the pyridine ring is a mature field, yet the selective modification of specific positions remains a challenge. For this compound, future research will likely focus on unlocking novel reactivities and developing precise functionalization strategies, particularly through C-H functionalization.

Direct C-H functionalization is a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. rsc.org Research efforts will likely target the various C-H bonds on the pyridine ring of this compound to introduce new functional groups that can be further elaborated. The inherent electronic properties of the pyridine ring typically direct functionalization to the C2, C4, and C6 positions. However, recent advances in catalysis are enabling the more challenging C3 and C5 (meta) functionalization. researchgate.net

| C-H Functionalization Strategy | Potential Application to this compound |

| Directed C-H Activation | Utilization of directing groups to achieve site-selective functionalization. |